molecular formula C11H11N B1589278 1,2,3,4-Tetrahydronaphthalene-2-carbonitrile CAS No. 51849-33-3

1,2,3,4-Tetrahydronaphthalene-2-carbonitrile

Cat. No.: B1589278
CAS No.: 51849-33-3
M. Wt: 157.21 g/mol
InChI Key: COWCJTPCHIGSPT-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydronaphthalene-2-carbonitrile is an organic compound with the molecular formula C11H11N It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated, and a nitrile group is attached to the second carbon atom

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydronaphthalene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Primary amines.

    Substitution: Nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can interact with biological macromolecules. Additionally, the partially hydrogenated naphthalene ring can undergo metabolic transformations, leading to the formation of reactive intermediates that exert biological effects .

Properties

IUPAC Name

1,2,3,4-tetrahydronaphthalene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,9H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWCJTPCHIGSPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30462915
Record name 1,2,3,4-Tetrahydronaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51849-33-3
Record name 1,2,3,4-Tetrahydronaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: How is 1,2,3,4-Tetrahydronaphthalene-2-carbonitrile synthesized using palladium catalysts?

A1: Research indicates that 1,2,3,4-Tetrahydronaphthalene-2-carbonitriles can be synthesized through a palladium-catalyzed intramolecular cyclization reaction. This reaction involves 2-(o-bromophenylthio)alkenenitriles as starting materials. The palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl bromide and the olefinic double bond, resulting in the formation of the desired this compound structure. []

Q2: Are there other synthetic routes to obtain derivatives of this compound?

A2: Yes, researchers have explored alternative synthetic pathways to generate diverse derivatives of this compound. For instance, reacting 2-(o-bromobenzyl)alkenenitriles or 2-(o-bromophenoxy)-alkenenitriles under similar palladium-catalyzed conditions leads to the formation of 1-vinyl-2-indancecarbonitrile, 3,4-dihydro-2H-benzo[b]thiine-2-carbonitriles, and 3,4-dihydro-2H-benzo[b]oxine-2-carbonitriles, respectively. These findings demonstrate the versatility of palladium-catalyzed reactions in constructing a range of structurally diverse compounds. []

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